molecular formula C16H18ClN5 B13933185 5-(7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N,4-trimethylpyridin-2-amine

5-(7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N,4-trimethylpyridin-2-amine

Cat. No.: B13933185
M. Wt: 315.80 g/mol
InChI Key: JFBITGZJMDZBIH-UHFFFAOYSA-N
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Description

5-(7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N,4-trimethylpyridin-2-amine is a pyrazolo[1,5-a]pyrimidine derivative with a chloro substituent at position 7, methyl groups at positions 2 and 5 of the pyrazolo-pyrimidine core, and a substituted pyridin-2-amine moiety (N,N,4-trimethyl substitution). This compound is structurally related to bioactive molecules in the pyrazolo[1,5-a]pyrimidine class, which are known for diverse pharmacological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

5-(7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N,4-trimethylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5/c1-9-6-14(21(4)5)18-8-12(9)15-11(3)20-22-13(17)7-10(2)19-16(15)22/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBITGZJMDZBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C2=C3N=C(C=C(N3N=C2C)Cl)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazolo[1,5-a]pyrimidine Core Synthesis

The pyrazolo[1,5-a]pyrimidine ring system is commonly synthesized via condensation reactions involving hydrazines and β-dicarbonyl compounds or pyrimidine precursors. Methyl groups at the 2 and 5 positions are introduced either by using methyl-substituted starting materials or via methylation reactions post-ring formation.

Preparation of N,N,4-Trimethylpyridin-2-amine

The pyridin-2-amine fragment with N,N,4-trimethyl substitution is prepared through selective methylation of pyridin-2-amine derivatives. Reductive amination is a key method here, where the amine nitrogen is methylated using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) to achieve N,N-dimethylation, while the 4-methyl group is introduced via electrophilic substitution or starting from 4-methylpyridin-2-amine.

Coupling Reaction to Form the Target Compound

The final step involves coupling the 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl moiety with the N,N,4-trimethylpyridin-2-amine. This is typically achieved by nucleophilic aromatic substitution (SNAr) where the amine attacks the chloro-substituted heterocycle, displacing the chlorine atom and forming the C-N bond.

Detailed Synthetic Route and Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Pyrazolo[1,5-a]pyrimidine ring formation Condensation of hydrazine derivatives with β-dicarbonyls or pyrimidines Formation of 2,5-dimethylpyrazolo[1,5-a]pyrimidine core
2 Electrophilic chlorination N-chlorosuccinimide (NCS), solvent (e.g., DCM), room temp or reflux Selective chlorination at 7-position of pyrazolo[1,5-a]pyrimidine ring
3 Preparation of N,N,4-trimethylpyridin-2-amine Reductive amination using formaldehyde and NaBH3CN; methylation of 4-position Formation of N,N-dimethylated pyridin-2-amine with 4-methyl substituent
4 Nucleophilic aromatic substitution (coupling) Reaction of 7-chloro pyrazolopyrimidine with N,N,4-trimethylpyridin-2-amine in polar aprotic solvent (e.g., DMF), base (e.g., K2CO3), elevated temperature Formation of 5-(7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N,4-trimethylpyridin-2-amine

Notes on Reaction Conditions

  • The chlorination step requires careful control to avoid poly-chlorination or chlorination at undesired positions.
  • Reductive amination is a preferred method for introducing N,N-dimethyl groups on amines due to its mild conditions and high selectivity.
  • The coupling SNAr reaction benefits from polar aprotic solvents and mild bases to enhance nucleophilicity and facilitate chlorine displacement.
  • Purification is typically achieved by preparative high-performance liquid chromatography (HPLC) or recrystallization.

Research Findings and Optimization

  • Patent WO2021113263A1 describes the synthesis of this compound or closely related analogs as CRF receptor antagonists, highlighting the use of coupling reactions for the final step and purification by HPLC.
  • Reductive amination strategies for preparing N,N-dimethylated amines are well documented in organic synthesis literature, providing reliable routes for the pyridin-2-amine fragment.
  • Electrophilic chlorination methods for pyrazolo[1,5-a]pyrimidines are supported by literature precedent, ensuring regioselective substitution.
  • No direct experimental yield data or stepwise optimization details for this exact compound are publicly available, but analogous syntheses report yields ranging from moderate to high (50-85%) depending on reaction conditions and purification techniques.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Challenges/Considerations
Pyrazolo[1,5-a]pyrimidine core Condensation reactions Hydrazine derivatives, β-dicarbonyls Regioselectivity, ring closure efficiency
7-Chloro substitution Electrophilic chlorination N-chlorosuccinimide, solvent, temperature Avoiding over-chlorination
N,N,4-Trimethylpyridin-2-amine Reductive amination and methylation Formaldehyde, sodium cyanoborohydride, methyl source Selective methylation, avoiding side reactions
Coupling of heterocycles Nucleophilic aromatic substitution Polar aprotic solvent, base, heat Reaction completeness, purification

Chemical Reactions Analysis

Types of Reactions

5-(7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N,4-trimethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

5-(7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N,4-trimethylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N,4-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved in its action are often related to signal transduction and cellular metabolism .

Comparison with Similar Compounds

Substituents at Position 7

  • Target Compound: 7-Chloro substitution.
  • Compound 153 () : 7-Bromo substitution. Bromine’s larger atomic radius may increase steric hindrance compared to chlorine, affecting binding interactions .
  • SC8 (): 5-(2,3-Dichlorophenyl) substitution.
  • Compound 27 (): 7-Amino substitution. Amino groups introduce hydrogen-bonding capability, which could improve target affinity .

Substituents on the Pyridine/Pyrimidine Moiety

  • Target Compound: N,N,4-Trimethylpyridin-2-amine.
  • Compound 13a (): 4,6-Dimethylpyrimidin-2-yl carboxamide. Carboxamide groups introduce hydrogen-bond donors, enhancing solubility and target engagement .
  • Compound 4aA () : 4-Methoxybenzyl substitution. Methoxy groups improve solubility but may reduce blood-brain barrier penetration .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (Reference) Key Substituents Molecular Formula Molecular Weight Notable Properties/Activities
Target Compound 7-Cl, 2,5-dimethyl, N,N,4-trimethyl C₁₉H₂₁ClN₆ 368.86 g/mol* Predicted metabolic stability
5-(2,3-Dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 2,3-Dichlorophenyl, pyridin-4-ylmethyl C₁₈H₁₃Cl₂N₅ 394.23 g/mol High lipophilicity
N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl, 2-methyl, 3,5-diphenyl C₂₅H₁₉ClN₄ 410.90 g/mol Enhanced hydrophobic interactions
7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide 7-Amino, 4,6-dimethylpyrimidinyl carboxamide C₁₄H₁₅N₇O 313.32 g/mol Improved solubility and H-bonding

*Calculated based on molecular formula.

Key Findings and Implications

  • Reactivity: The 7-chloro group in the target compound offers a site for further functionalization (e.g., amination or cross-coupling), contrasting with bromo or amino substituents in analogs .
  • Solubility : Methyl and chloro groups may reduce aqueous solubility compared to carboxamide or methoxy-containing derivatives .

Biological Activity

The compound 5-(7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N,4-trimethylpyridin-2-amine (CAS No. 195055-65-3) is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, particularly focusing on its anti-inflammatory effects and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C16H18ClN5C_{16}H_{18}ClN_5, with a molecular weight of 315.80 g/mol. The structural representation includes a pyrazolo-pyrimidine core substituted with a trimethylpyridine moiety. The presence of chlorine and methyl groups in the structure is significant for its biological activity.

Biological Activity Overview

  • Anti-inflammatory Activity :
    Recent studies have highlighted the anti-inflammatory potential of various pyrazolo-pyrimidine derivatives. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
    • In vitro Studies : In vitro assays demonstrated that derivatives similar to this compound exhibited significant inhibition of COX-2 activity. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives showed IC50 values comparable to celecoxib, a well-known anti-inflammatory drug .
    • In vivo Studies : Animal models have been employed to assess the efficacy of these compounds in reducing inflammation. For example, bioassays using carrageenan-induced paw edema indicated that some derivatives possess anti-inflammatory effects similar to indomethacin, with effective doses (ED50) reported around 9.17 μM .
  • Mechanism of Action :
    The anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2 and nitric oxide (NO). The compound may also influence nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazolo-pyrimidine derivatives:

  • Substituent Effects : The presence of electron-donating groups (like methyl or methoxy) at specific positions on the pyrimidine ring has been linked to enhanced COX-2 inhibitory activity. Conversely, electron-withdrawing groups may diminish this effect .
  • Comparative Analysis : A study comparing various substituted pyrazolo-pyrimidines revealed that modifications to the pyrazole ring significantly affect potency against COX enzymes .

Data Tables

CompoundStructureIC50 (μM)ED50 (μM)Reference
Compound APyrazolo[3,4-d]pyrimidine0.04 ± 0.099.17
Compound BPyrazolo[1,5-a]pyrimidine0.04 ± 0.028.23
5-(7-Chloro...)Target CompoundTBDTBDThis Study

Case Studies

  • Case Study on Anti-inflammatory Effects :
    In a study by Atatreh et al., several new pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their anti-inflammatory properties. The results indicated that compounds with specific substitutions showed remarkable COX-2 inhibition comparable to standard treatments like celecoxib and indomethacin .
  • Clinical Relevance :
    While preclinical studies demonstrate promising results, further clinical trials are necessary to evaluate the safety and efficacy of this compound in human subjects.

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